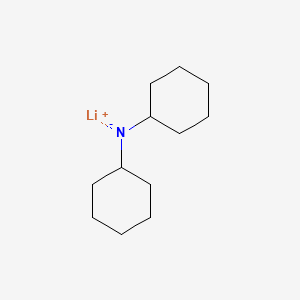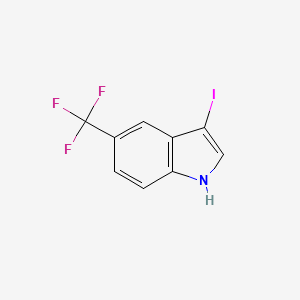
3-iodo-5-(trifluoromethyl)-1H-indole
Descripción general
Descripción
3-iodo-5-(trifluoromethyl)-1H-indole, also known as TRIM-I, is a synthetic indole derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. TRIM-I is a highly versatile compound that has shown promising results in several studies, making it a valuable tool for researchers.
Aplicaciones Científicas De Investigación
Efficient Direct Trifluoroethylation of Indoles
A study by Tolnai et al. (2015) developed a metal-free trifluoroethylation of indoles, enabling the introduction of a trifluoroethyl group under mild conditions. This approach is notable for its high functional group tolerance and efficiency, providing insights into C-H functionalization via quantum chemical calculations (Tolnai et al., 2015).
Synthesis of Masked Diaminoindoles
Research by Mannes et al. (2016) demonstrated a three-step synthesis of masked 2,3-diaminoindole from 2-iodo-3-nitro-1-(phenylsulfonyl)indole, further highlighting the utility of iodo-indole derivatives in complex organic synthesis (Mannes et al., 2016).
Palladium-catalyzed Annulation for Fluoroalkylated Indoles
Konno et al. (2004) explored a palladium-catalyzed annulation method, leading to the synthesis of fluoroalkylated indoles. This work underscores the role of fluoroalkyl groups in modifying indole derivatives, contributing to the development of novel organic compounds (Konno et al., 2004).
Novel Oxidative Cyanation of Heteroaromatic Compounds
Dohi et al. (2005) utilized a hypervalent iodine(III) reagent for the cyanation of heteroaromatic compounds, including indoles. This method operates under mild conditions, offering a strategic route for the functionalization of biologically relevant heterocycles (Dohi et al., 2005).
Indole Functionalization via Palladium-catalyzed Reactions
A comprehensive review by Cacchi and Fabrizi (2005) on the synthesis and functionalization of indoles highlights the significance of palladium-catalyzed reactions. This work elaborates on various methodologies that have been developed over the past century, marking the indole nucleus as a crucial component in the synthesis of biologically active compounds (Cacchi & Fabrizi, 2005).
Propiedades
IUPAC Name |
3-iodo-5-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3IN/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIINGUJOTQZZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459232 | |
| Record name | 3-iodo-5-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-5-(trifluoromethyl)-1H-indole | |
CAS RN |
440363-05-3 | |
| Record name | 3-iodo-5-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



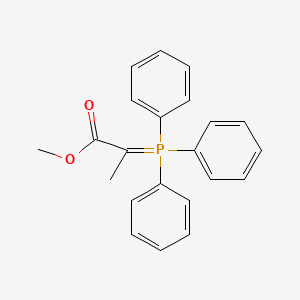
![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)
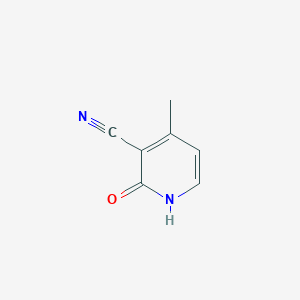
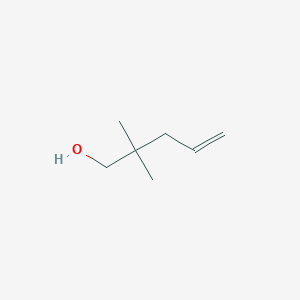
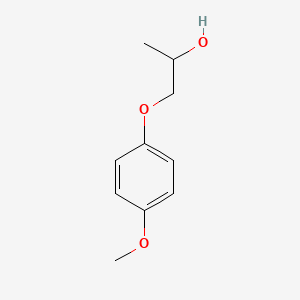
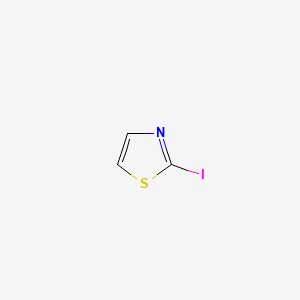
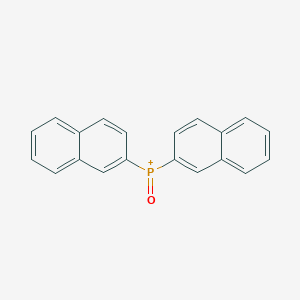
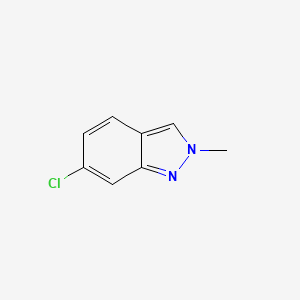
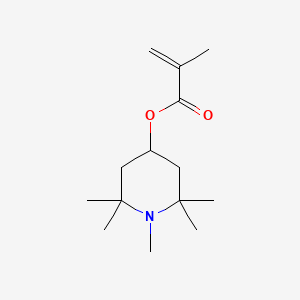
![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)
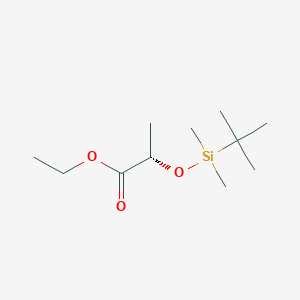
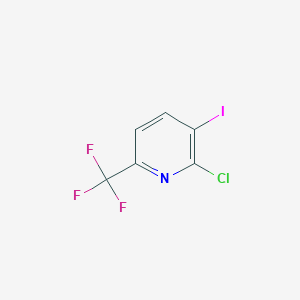
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1589647.png)
